Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate
Description
Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate (CID 560131) is a cyclopentane derivative with a molecular formula of C₉H₁₄O₃ (SMILES: CCOC(=O)C1C(CCC1=O)C). Its structure features a five-membered cyclopentane ring substituted with a methyl group at position 2, a ketone at position 5, and an ethyl ester at position 1 (Figure 1). The compound’s stereoelectronic properties are influenced by the interplay of the electron-withdrawing ketone and ester groups, which may affect its reactivity, solubility, and conformational behavior. Predicted collision cross-section (CCS) values for its adducts range from 137.5 Ų ([M+H]⁺) to 146.7 Ų ([M+Na]⁺), critical for analytical identification via ion mobility spectrometry .
Properties
IUPAC Name |
ethyl 2-methyl-5-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-12-9(11)8-6(2)4-5-7(8)10/h6,8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGXYGZNLBXGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58073-90-8 | |
| Record name | ethyl 2-methyl-5-oxocyclopentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate can be synthesized through various methods. One common method involves the Michael addition of 1,3-dicarbonyl derivatives in the presence of a heterogeneous catalyst like Zeolite Y . Another method involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a solid base catalyst such as KF/Al2O3 .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using cobalt (II) Schiff’s base complexes.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Cobalt (II) Schiff’s base complexes are used as catalysts.
Reduction: Sodium borohydride is a common reducing agent.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as alcohols.
Substitution: Substituted cyclopentane derivatives.
Scientific Research Applications
Pharmaceutical Applications
2.1 Drug Synthesis Intermediates
Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the creation of receptor antagonists and other therapeutic agents. For example, it has been noted that this compound can be transformed into biologically active molecules through various chemical transformations, including esterification and cyclization reactions .
2.2 Case Study: DP Receptor Antagonist
One notable application is in the synthesis of DP receptor antagonists, which are crucial in treating conditions such as asthma and allergic rhinitis. The compound's ability to undergo specific reactions allows for the efficient production of these pharmacologically relevant structures, making it a valuable asset in medicinal chemistry .
Organic Synthesis Applications
3.1 Building Block for Complex Molecules
In organic synthesis, this compound is used as a versatile building block for constructing more complex organic molecules. Its reactivity allows chemists to introduce various functional groups, facilitating the development of new compounds with desired properties.
3.2 Photoredox Catalysis
Recent studies have explored the use of this compound in photoredox catalysis, where it acts as a substrate for the formation of radical species. This application highlights its potential in developing sustainable synthetic methodologies that utilize light as an energy source .
Industrial Applications
4.1 Production Efficiency
The methods developed for synthesizing this compound emphasize production efficiency and environmental sustainability. The one-pot synthesis methods not only simplify the process but also reduce costs associated with raw materials and waste disposal . This efficiency makes it attractive for industrial applications where large-scale production is necessary.
4.2 Use in Agrochemicals
There is potential for this compound to be utilized in the formulation of agrochemicals, where its derivatives could serve as effective pesticides or herbicides due to their structural properties that may interact favorably with biological systems.
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for drug production | High yield, low environmental impact |
| Organic Synthesis | Building block for complex molecules | Versatile reactivity |
| Photoredox Catalysis | Utilized in radical formation processes | Sustainable methodology |
| Agrochemicals | Potential use in pesticide/herbicide formulations | Effective biological interactions |
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-oxocyclopentane-1-carboxylate involves its reactivity at the carbonyl and ester functional groups. These groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which are fundamental to its role in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
The compound’s closest structural analogs include methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride and methyl 1-(methylamino)cyclohexanecarboxylate (Reference Example 89, EP 4374877A2) . Key differences arise from substituent types and ring size (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
Functional Groups: The ketone group in this compound introduces polarity and hydrogen-bond acceptor capacity, contrasting with the methylamino group in analogs, which can act as a hydrogen-bond donor . This difference likely impacts solubility and crystal packing. The ethyl ester vs. methyl ester substituents may influence steric bulk and lipophilicity.
Ring Size and Conformation: Cyclopentane rings exhibit puckering due to their non-planar nature, as described by Cremer-Pople parameters (e.g., total puckering amplitude, θ) . The 2-methyl and 5-oxo substituents in the target compound may constrain puckering modes, altering torsional strain compared to unsubstituted cyclopentanes. Cyclohexane analogs adopt chair or boat conformations, which are more thermodynamically stable but lack the puckering dynamics of cyclopentane derivatives .
Collision Cross-Section (CCS) and Analytical Implications
This compound’s predicted CCS values (e.g., 137.5 Ų for [M+H]⁺) provide a benchmark for distinguishing it from analogs in mass spectrometry workflows . However, the absence of CCS data for methylamino-substituted analogs limits direct comparisons. Experimental CCS measurements for such compounds could enhance differentiation in complex mixtures.
Biological Activity
Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate is a compound that has garnered attention in various fields of chemical and biological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Structural Overview
This compound has the following structural characteristics:
- Molecular Formula : C9H14O3
- SMILES : CCOC(=O)C1C(CCC1=O)C
- InChIKey : LPGXYGZNLBXGSA-UHFFFAOYSA-N
The structure consists of a cyclopentane ring with a carboxylate group and a ketone, which may contribute to its reactivity and biological interactions .
1. Anticancer Properties
Recent studies have investigated the potential anticancer properties of compounds related to this compound. For example, derivatives of similar bicyclic structures have shown promising antiproliferative activity against various cancer cell lines. Specifically, alkylpsoralens, which share structural similarities, were evaluated for their effects on leukemic HL60 cells, revealing significant cytotoxic effects with IC50 values as low as 6.6 μM .
2. Mechanistic Insights
The biological activity of this compound may be linked to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Research indicates that compounds with similar structural motifs can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and modulation of signaling pathways such as the MAPK pathway .
Case Study 1: Synthesis and Evaluation
A study focused on the synthesis of bicyclic compounds similar to this compound explored their biological activities. The synthesized compounds underwent various biological assays, demonstrating significant cytotoxic effects against human cancer cell lines. The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing biological activity .
Case Study 2: Photoredox Catalysis
Another investigation employed photoredox catalysis to oxidize related β-ketoesters into cyclized products, including derivatives of this compound. This process not only provided insights into synthetic methodologies but also suggested potential applications for these compounds in medicinal chemistry due to their reactivity and ability to form biologically relevant structures .
Data Tables
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | TBD | Potential anticancer activity |
| Alkylpsoralen | 6.6 | Antiproliferative against HL60 cells |
| Bicyclic derivative | TBD | Induces apoptosis in cancer cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
